NFAT Transcription Factor Regulator

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

活化T细胞核因子 (NFAT) 转录因子调节剂是一类在免疫系统中起关键作用的转录因子家族。 NFAT蛋白最初是在活化的T细胞中被发现的,现在已知它们在各种细胞类型中表达,包括中枢神经系统、血管、心脏、肾脏、骨骼、骨骼肌和造血干细胞中的细胞 . 这些蛋白对于响应钙信号调节基因表达至关重要,并参与免疫系统的发育和功能 .

准备方法

活化T细胞核因子 (NFAT) 转录因子调节剂的制备涉及复杂的合成路线和反应条件。 这些蛋白通常通过重组DNA技术生产,其中编码NFAT蛋白的基因被克隆到表达载体中,并被导入宿主细胞,例如大肠杆菌或哺乳动物细胞 . 宿主细胞随后表达NFAT蛋白,该蛋白可以使用各种色谱技术进行纯化 . 工业生产方法可能涉及大规模发酵和纯化过程,以获得足够量的蛋白质用于研究和治疗应用 .

化学反应分析

科学研究应用

活化T细胞核因子 (NFAT) 转录因子调节剂在各个领域具有多种科学研究应用:

作用机制

相似化合物的比较

活化T细胞核因子 (NFAT) 转录因子调节剂在整合钙信号与其他信号通路以调节基因表达方面是独一无二的 . 类似的化合物包括其他转录因子,例如活化B细胞的核因子κ轻链增强子 (NF-κB) 和激活蛋白1 (AP-1),它们也在免疫反应和基因调控中发挥作用 . NFAT蛋白在其对钙信号的依赖性及其在T细胞活化和分化中的特定作用方面是独特的 .

类似的化合物包括:

- 活化B细胞的核因子κ轻链增强子 (NF-κB)

- 激活蛋白1 (AP-1)

- 信号转导和转录激活因子 (STAT) 蛋白

生物活性

Nuclear Factor of Activated T cells (NFAT) transcription factors play a crucial role in various biological processes, including immune response, cell cycle regulation, apoptosis, and tumorigenesis. This article delves into the biological activity of NFAT, highlighting its mechanisms, regulatory pathways, and implications in health and disease.

Overview of NFAT Transcription Factors

The NFAT family consists of five members: NFAT1 (NFATc), NFAT2 (NFATc), NFAT3 (NFATc4), NFAT4 (NFATx), and NFAT5. These proteins are primarily regulated by calcium signaling through the calcium/calmodulin-dependent phosphatase calcineurin. Upon activation by increased intracellular calcium levels, NFAT proteins undergo dephosphorylation, allowing their translocation to the nucleus where they bind to specific DNA sequences to regulate gene expression .

Activation and Nuclear Translocation

The activation of NFAT involves several steps:

- Calcium Mobilization : Increased intracellular calcium activates calcineurin.

- Dephosphorylation : Calcineurin dephosphorylates NFAT, exposing its nuclear localization signal.

- Nuclear Translocation : Dephosphorylated NFAT translocates to the nucleus.

- Gene Regulation : In the nucleus, NFAT binds to target promoters/enhancers and regulates transcription .

This process is sensitive to immunosuppressive agents such as cyclosporin A and FK506, which inhibit calcineurin activity and consequently prevent NFAT activation .

Biological Functions of NFAT

NFAT transcription factors are involved in multiple cellular functions:

- Immune Response : NFAT regulates T cell activation and differentiation by controlling the expression of cytokines such as IL-2 .

- Cell Cycle Regulation : NFAT proteins influence cell cycle progression by regulating cyclins and cyclin-dependent kinases (CDKs). For example, NFAT1 negatively regulates CDK4 expression, impacting G1/S phase transition .

- Apoptosis : NFAT influences apoptotic pathways by modulating genes involved in cell survival and death .

- Angiogenesis and Metastasis : In cancer biology, NFAT contributes to epithelial-to-mesenchymal transition (EMT), promoting metastasis .

Case Study 1: Role in T Cell Activation

A study demonstrated that upon T cell receptor (TCR) engagement, calcineurin-mediated dephosphorylation of NFAT is essential for the transcriptional activation of IL-2. Inhibition of this pathway led to reduced T cell proliferation and impaired immune responses .

Case Study 2: Cancer Progression

Research indicated that NFAT proteins are overexpressed in various cancers. For instance, NFAT2 was found to enhance the metastatic potential of breast cancer cells by regulating genes associated with migration and invasion . Another study showed that inhibition of NFAT activity resulted in decreased tumor growth in xenograft models .

Data Table: Summary of NFAT Functions

| Function | Description | Key Genes Regulated |

|---|---|---|

| Immune Response | Regulates T cell activation and cytokine production | IL-2, IL-4 |

| Cell Cycle Regulation | Controls progression through G1/S phase | CDK4, Cyclins A/E |

| Apoptosis | Modulates survival signals | Bcl-2, Bax |

| Angiogenesis | Influences blood vessel formation | VEGF |

| Metastasis | Promotes EMT and cancer cell migration | MMPs, Snail |

属性

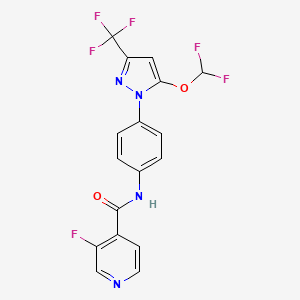

IUPAC Name |

N-[4-[5-(difluoromethoxy)-3-(trifluoromethyl)pyrazol-1-yl]phenyl]-3-fluoropyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F6N4O2/c18-12-8-24-6-5-11(12)15(28)25-9-1-3-10(4-2-9)27-14(29-16(19)20)7-13(26-27)17(21,22)23/h1-8,16H,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCRLPUGFWHAGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=NC=C2)F)N3C(=CC(=N3)C(F)(F)F)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。